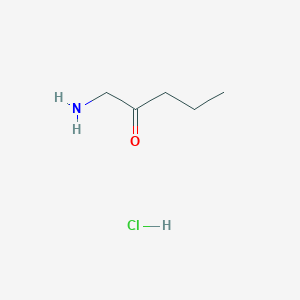

1-Aminopentan-2-one hydrochloride

Description

Contextual Significance in Synthetic Methodologies

The importance of 1-aminopentan-2-one (B13318251) hydrochloride in synthetic methodologies stems from its ability to participate in a variety of chemical transformations. Its amine group can act as a nucleophile, while the ketone functionality can undergo condensation and reduction reactions. smolecule.com This dual reactivity allows for the construction of diverse molecular scaffolds, making it a crucial intermediate in the synthesis of numerous organic compounds. cymitquimica.com

Scope and Relevance in Advanced Chemical Transformations

In the realm of advanced chemical transformations, 1-aminopentan-2-one hydrochloride serves as a key precursor for creating complex molecular architectures. Its functional groups provide handles for introducing further chemical diversity. For instance, the ketone can be transformed into an alcohol, and the amine group can be involved in forming amides or participating in coupling reactions. smolecule.comcolab.ws These transformations are fundamental in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many natural products and pharmaceutical agents. colab.ws

Historical Perspective on Amino Ketone Chemistry

The study of amino ketones, the class of compounds to which 1-aminopentan-2-one belongs, has a rich history in organic chemistry. wikipedia.org These compounds have long been recognized for their synthetic utility and biological importance. colab.wswikipedia.org Historically, the synthesis and reactions of amino ketones have been a focus of research, leading to the development of numerous methods for their preparation and derivatization. acs.org Primary amino ketones, like 1-aminopentan-2-one, are often stabilized as their hydrochloride salts to prevent self-condensation, a common reactivity pathway for these molecules. wikipedia.org The ongoing interest in amino ketone chemistry underscores their enduring significance in the design and synthesis of new organic molecules with diverse applications. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C5H12ClNO americanelements.com |

| Molecular Weight | 137.61 g/mol smolecule.comamericanelements.com |

| CAS Number | 41172-98-9 americanelements.comsigmaaldrich.com |

| IUPAC Name | 1-aminopentan-2-one;hydrochloride americanelements.com |

| Appearance | Powder americanelements.com |

| Melting Point | 163-164 °C sigmaaldrich.com |

| SMILES | CCCC(=O)CN.Cl americanelements.com |

| InChI Key | BHILHYVLWQOQQK-UHFFFAOYSA-N americanelements.comsigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminopentan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-3-5(7)4-6;/h2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHILHYVLWQOQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Aminopentan 2 One Hydrochloride

Classical and Established Reaction Pathways

Traditional approaches to the synthesis of 1-aminopentan-2-one (B13318251) hydrochloride have laid the groundwork for the preparation of this and similar amino ketones. These methods typically involve multi-step sequences and have been refined over time.

Amination Strategies from Ketone Precursors

A common approach to synthesizing α-amino ketones involves the direct amination of a suitable ketone precursor. One such method begins with 2-pentanone. This process involves the alkylation of ammonia (B1221849) or a primary amine under acidic conditions to produce 1-aminopentan-2-one, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid. smolecule.com Another established strategy is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas. clockss.org

Reductive Amination Protocols for Ketones

Reductive amination is a widely utilized and powerful tool in organic synthesis for forming carbon-nitrogen bonds. synplechem.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. synplechem.com In the context of 1-aminopentan-2-one synthesis, a precursor such as 1-hydroxypentan-2-one could be subjected to reductive amination. The reduction of 1-pentanone, followed by amination, can also yield 1-aminopentan-2-one. smolecule.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). synplechem.com The choice of reducing agent and reaction conditions can be optimized to favor the desired amine product. organic-chemistry.org For instance, silica-supported cyanoborohydride has been identified as an effective reducing agent in automated reductive amination processes. synplechem.com

| Precursor | Reagents | Product | Reference |

| 1-Pentanone | 1. Reducing Agent 2. Aminating Agent 3. HCl | 1-Aminopentan-2-one hydrochloride | smolecule.com |

| α-Keto acid | NH4+, BH3CN− | Amino acid | nih.gov |

Alkylation Approaches to Amino Ketone Formation

The formation of α-amino ketones can also be accomplished through the alkylation of amines. A general and widely applied method for N-alkylation involves the use of N-acyl or N-carbamoyl amino acids with sodium hydride and methyl iodide. monash.edu This approach, however, often requires the use of protecting groups for the amino functionality to prevent over-alkylation and other side reactions. monash.edu For example, sulfonamides and carbamates are common protecting groups that enhance the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. monash.edu A significant drawback of some alkylation methods, such as those using N-tosyl protection, is the harsh conditions required for deprotection, which can sometimes lead to racemization. monash.edu

A more direct approach involves the nucleophilic substitution of an α-haloketone with an amine. For the synthesis of 1-aminopentan-2-one, this would typically involve the reaction of 1-bromo- or 1-chloropentan-2-one (B1354079) with ammonia or a protected amine source.

Modern and Efficient Synthetic Routes

Contemporary synthetic chemistry often focuses on developing methods that are more efficient, atom-economical, and environmentally benign. This has led to the development of one-pot syntheses and catalytic approaches for the preparation of amino ketones.

One-Pot Synthesis Techniques

One-pot synthesis, a strategy that avoids the isolation and purification of intermediates, significantly improves the efficiency of a chemical transformation. clockss.org Several one-pot methods have been developed for the synthesis of related amino compounds. For example, a one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been reported using natural product catalysts. rsc.org Another example is the one-pot synthesis of β-amino alcohols from the corresponding amides or nitriles, which involves a cascade process of C-H bond hydroxylation and subsequent reduction. nih.gov While not directly applied to this compound, these methodologies demonstrate the potential for developing a streamlined one-pot synthesis for this target molecule. A facile one-pot synthesis of 2-aminothiazole (B372263) derivatives has been achieved through an α-bromination/cyclization process starting from aromatic methyl ketones. clockss.org

| Starting Materials | Key Features | Product Type | Reference |

| p-Tolualdehyde, Malononitrile, N-benzyl-2-cyanoacetamide | One-pot, two-step, natural product catalysts | 6-amino-2-pyridone-3,5-dicarbonitrile | rsc.orgresearchgate.net |

| Amides or Nitriles | C–H bond hydroxylation, subsequent reduction | β-Amino alcohols | nih.gov |

| Aromatic Methyl Ketones, Thiourea | α-Bromination/cyclization | 2-Aminothiazole derivatives | clockss.org |

| (+)-Valencene, Hydrogen Peroxide | Three cascade reactions, solvent-free | (+)-Nootkatone | mdpi.com |

Continuous Flow Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. flinders.edu.au While specific literature detailing the continuous flow synthesis of this compound is not prevalent, the principles can be applied from established methods for related α-amino ketones and their precursors. acs.orgnih.gov

The synthesis of α-halo ketones, which are key intermediates for many α-amino ketones, has been successfully demonstrated in a multistep continuous flow system. acs.org Such a process for a related compound involved the activation of an N-protected amino acid to a mixed anhydride, followed by a reaction with diazomethane (B1218177) in a tube-in-tube reactor to form an α-diazo ketone, and subsequent hydrohalogenation to yield the α-halo ketone. acs.org This entire sequence was performed without isolating intermediates, significantly improving safety and efficiency, and yielding the final product in high purity. acs.org A similar strategy could conceivably be adapted for the synthesis of 1-aminopentan-2-one, starting from a suitable amino acid precursor like norvaline.

Furthermore, the synthesis of β-aminoketones has been efficiently translated from batch to continuous flow, overcoming issues like clogging from salt precipitation by using elevated temperatures and optimized reactor setups. nih.govresearchgate.net These systems can achieve high yields with residence times of less than 90 seconds. nih.govresearchgate.net The ability to precisely control reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow setup is a key advantage, allowing for the use of solvents above their boiling points and ensuring reaction homogeneity. flinders.edu.au This level of control would be beneficial in managing the often exothermic reactions involved in amination processes for producing 1-aminopentan-2-one.

Stereoselective and Asymmetric Synthesis

Chiral α-amino ketones are vital structural motifs in many pharmaceuticals and serve as versatile building blocks for other complex molecules. nih.gov The development of stereoselective methods to produce a single enantiomer of compounds like 1-aminopentan-2-one is a primary goal in modern organic synthesis.

Enantioselective Pathways to Chiral Amino Ketones

Several catalytic asymmetric methods have been developed to access chiral α-amino ketones with high enantiopurity. These strategies often involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction.

One prominent approach is the transition-metal-catalyzed asymmetric addition to imines. nih.gov For instance, a palladium-catalyzed arylation of in situ generated α-keto imines with arylboronic acids has been shown to produce acyclic α-amino ketones with good yields and high enantioselectivities. nih.gov Another powerful method involves the iridium-catalyzed SN2′ reaction of silyl-protected conjugated dienolates with various amines, which furnishes enantioenriched protected α-amino ketones in up to 96% yield with excellent regio- and stereoselectivity. rsc.org

Asymmetric transfer hydrogenation (ATH) represents another effective strategy. Chiral Brønsted acid catalysis has been used for the transfer hydrogenation of α-keto ketimines, yielding products with 90–96% enantiomeric excess (ee). rsc.org More recently, ruthenium-catalyzed ATH has been successfully applied to unprotected α-amino ketone hydrochloride salts, a significant advantage as it eliminates the need for protection and deprotection steps. acs.org This method has demonstrated the ability to produce chiral 1,2-amino alcohols, the reduced form of α-amino ketones, in high yields and with enantioselectivity often exceeding 99% ee. acs.org The resulting chiral amino alcohol can then be oxidized to the desired chiral α-amino ketone.

| Catalyst/Method | Substrate Type | Yield | Enantiomeric Excess (ee) |

| Palladium / Chiral Ligand | α-Keto Imines + Arylboronic Acids | Good | High |

| Iridium / Chiral Ligand | Silyl-protected Dienolates + Amines | up to 96% | Excellent |

| Chiral Brønsted Acid | α-Keto Ketimines | 95-97% | 90-96% |

| Ruthenium-Diamine Catalyst | α-Amino Ketone HCl Salts | High | >99% (for alcohol) |

Biocatalytic Strategies for Chiral Amino Alcohol Precursors

Biocatalysis offers a highly selective and environmentally benign route to chiral compounds. nih.gov For the synthesis of chiral 1-aminopentan-2-one, a key strategy involves the biocatalytic production of its corresponding chiral amino alcohol precursor, (1S)-1-aminopentan-2-ol or (1R)-1-aminopentan-2-ol, which can then be oxidized to the target ketone.

Engineered amine dehydrogenases (AmDHs) have proven highly effective for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.govacs.org These enzymes, often derived from amino acid dehydrogenases, can synthesize (S)-configured vicinal amino alcohols from the corresponding α-hydroxy ketones with conversions up to 99% and greater than 99% ee. acs.org This process uses ammonia as the amino donor under mild reaction conditions. nih.gov The substrate scope of these engineered AmDHs is broad, accommodating a range of α-hydroxy ketones. frontiersin.orgnih.gov

Ketoreductases (KREDs) are another class of enzymes used for the asymmetric reduction of ketones. A ketoreductase can be used to reduce an α-amino ketone to a chiral amino alcohol. Through directed evolution, KREDs have been developed to exhibit high activity and selectivity for bulky and hydrophobic substrates. mdpi.com

| Enzyme Type | Reaction Type | Precursor Substrate | Product | Selectivity |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketone | (S)-Vicinal Amino Alcohol | up to >99% ee |

| Ketoreductase (KRED) | Asymmetric Reduction | α-Amino Ketone | Chiral Amino Alcohol | High e.e. |

Resolution and Preferential Crystallization Techniques for Related Amino Alkanols

When a racemic mixture of a chiral compound is produced, resolution techniques are required to separate the enantiomers. Preferential crystallization is a powerful method for resolving racemates that form conglomerates, where the two enantiomers crystallize as separate, pure entities. acs.org This technique is highly efficient and avoids the need for a chiral auxiliary, relying instead on seeding a supersaturated racemic solution with crystals of the desired enantiomer. acs.org

While only about 10% of organic compounds form conglomerates, this method has been successfully applied to the resolution of various amino acids and their derivatives. acs.orguni-halle.denih.gov The process involves creating a supersaturated solution of the racemic amino alkanol precursor to 1-aminopentan-2-one and adding seed crystals of one enantiomer. This entrains the crystallization of that enantiomer exclusively, which can then be collected by filtration. acs.org To overcome the 50% yield limit of a single resolution step, the unwanted enantiomer remaining in the mother liquor can be racemized and recycled back into the process, a strategy that has been effectively coupled with enzymatic racemization for amino acids. uni-halle.de This combined approach of preferential crystallization and in-situ racemization can lead to a theoretical yield of nearly 100% for the target enantiomer.

Mechanistic Investigations of 1 Aminopentan 2 One Hydrochloride Reactions

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in 1-aminopentan-2-one (B13318251) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. mdpi.com This inherent nucleophilicity allows it to readily participate in a variety of chemical reactions. In its hydrochloride salt form, the amine is protonated to form an ammonium (B1175870) salt. For the amine to exhibit its nucleophilic character, it must be deprotonated, typically by the addition of a base. Once liberated, the free amine can engage in several key reactions.

One of the fundamental reactions involving the amine moiety is N-alkylation , where it reacts with alkyl halides in a nucleophilic substitution reaction to form secondary or tertiary amines. smolecule.com The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction and to regenerate the nucleophilic free amine.

Another important reaction is acylation , where the amine reacts with acylating agents such as acid chlorides or anhydrides to form amides. byjus.com This is a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. byjus.com

The amine group can also undergo reductive amination . In this two-step process, the amine first reacts with an aldehyde or ketone to form an imine (or Schiff base), which is then reduced in situ to a more substituted amine. This powerful reaction is a cornerstone of amine synthesis.

The nucleophilicity of the amine is influenced by steric hindrance around the nitrogen atom and the electronic effects of the rest of the molecule. In 1-aminopentan-2-one, the primary amine is relatively unhindered, enhancing its reactivity.

| Reaction Type | Reactant | Product | General Mechanism |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | SN2 Nucleophilic Substitution |

| Acylation | Acid Chloride/Anhydride | Amide | Nucleophilic Acyl Substitution |

| Reductive Amination | Aldehyde/Ketone | Substituted Amine | Imine formation followed by reduction |

Carbonyl Group Transformations and Mechanisms

The ketone functionality in 1-aminopentan-2-one provides an electrophilic center at the carbonyl carbon, making it susceptible to attack by nucleophiles. This allows for a diverse array of transformations that are fundamental to organic synthesis. acs.org

Condensation reactions involving the carbonyl group of 1-aminopentan-2-one are crucial for building larger molecular frameworks. smolecule.com These reactions typically involve the initial nucleophilic addition to the carbonyl carbon, followed by a dehydration step.

A prominent example is the reaction with primary amines to form imines (Schiff bases). In this reaction, the amine nitrogen attacks the carbonyl carbon, leading to a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the imine. The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture.

Similarly, reaction with hydroxylamine (B1172632) yields an oxime , and reaction with hydrazine (B178648) or its derivatives produces hydrazones . These condensation products are often stable, crystalline solids and can be useful for the characterization of the parent ketone. They also serve as versatile intermediates for further synthetic transformations.

The carbonyl group can also participate in aldol-type condensation reactions if a suitable enolate or enol equivalent is generated. However, the presence of the alpha-amino group can complicate this reactivity due to potential intramolecular reactions or the influence on enolate formation.

The ketone group of 1-aminopentan-2-one can be readily reduced to a secondary alcohol, yielding 1-aminopentan-2-ol. smolecule.comnih.gov This transformation can be achieved using a variety of reducing agents, with the mechanism depending on the specific reagent employed.

Hydride-based reducing agents , such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used. smolecule.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This initial attack forms a tetrahedral alkoxide intermediate. In a subsequent step, a proton source (typically from the solvent or added acid during workup) protonates the alkoxide to give the final alcohol product. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with protic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a much more powerful reducing agent and will also reduce other functional groups if present.

Catalytic hydrogenation is another important method for ketone reduction. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The mechanism involves the adsorption of both the ketone and hydrogen onto the catalyst surface. The hydrogen molecule is cleaved into hydrogen atoms on the catalyst surface, which are then sequentially added across the carbonyl double bond to form the alcohol.

| Reaction | Reagent(s) | Product | Key Intermediate |

| Imine Formation | Primary Amine | Imine | Carbinolamine |

| Oxime Formation | Hydroxylamine | Oxime | Carbinolamine |

| Hydrazone Formation | Hydrazine | Hydrazone | Carbinolamine |

| Ketone Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Alkoxide |

| Catalytic Hydrogenation | H₂ / Metal Catalyst | Secondary Alcohol | Surface-adsorbed species |

Heteroannulation Reaction Mechanisms for Alpha-Aminoketones

Alpha-aminoketones, such as 1-aminopentan-2-one, are exceptionally valuable building blocks for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds through heteroannulation reactions. researchgate.netiaea.org These reactions involve the formation of a new ring system that incorporates one or more heteroatoms. The bifunctional nature of alpha-aminoketones allows them to react with various reagents to construct these cyclic structures.

One of the most common applications of alpha-aminoketones is in the synthesis of imidazoles . For instance, the reaction of an alpha-aminoketone with an isocyanate or isothiocyanate can lead to the formation of 4-imidazolin-2-ones or 2-thiones, respectively. scielo.br The plausible mechanism for the reaction with an isocyanate involves the initial nucleophilic attack of the amine group of the alpha-aminoketone on the electrophilic carbon of the isocyanate to form a urea (B33335) derivative. This is followed by an intramolecular cyclization, where the nitrogen of the newly formed urea attacks the carbonyl carbon of the ketone. Subsequent dehydration of the cyclic intermediate yields the 4-imidazolin-2-one ring system. researchgate.net

Similarly, alpha-aminoketones can be used to synthesize pyrazines . The self-condensation of two molecules of an alpha-aminoketone can lead to a dihydropyrazine, which can then be oxidized to the aromatic pyrazine. This reaction is often promoted by acid or base catalysis.

Furthermore, the reaction of alpha-aminoketones with 1,3-dicarbonyl compounds in the presence of ammonia (B1221849) or an amine, known as the Hantzsch pyrrole (B145914) synthesis , can be adapted to produce substituted pyrroles.

The versatility of alpha-aminoketones in heteroannulation reactions makes them key intermediates in the synthesis of medicinally relevant scaffolds and other functional materials. rsc.org

Kinetic and Thermodynamic Considerations in its Chemical Transformations

The kinetics and thermodynamics of the reactions of 1-aminopentan-2-one hydrochloride are influenced by several factors, including the reaction conditions and the inherent reactivity of its functional groups. While specific quantitative data for this particular compound is not extensively documented in readily available literature, general principles of physical organic chemistry can provide valuable insights.

The kinetics of the reactions involving the amine group are dependent on its nucleophilicity. nih.gov As the hydrochloride salt, the amine is protonated and non-nucleophilic. The rate of reactions requiring a nucleophilic amine will therefore be dependent on the concentration of the deprotonated free amine, which is in turn controlled by the pH of the solution. The presence of bulky substituents near the amine group would decrease the reaction rate due to steric hindrance, but for 1-aminopentan-2-one, the primary amine is relatively accessible.

For reactions at the carbonyl carbon, the electrophilicity of the carbonyl group is a key kinetic factor. The rate of nucleophilic attack can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

From a thermodynamic perspective, the stability of the products relative to the reactants determines the position of the equilibrium. In condensation reactions, the formation of a stable, often conjugated, product and the removal of a small molecule like water drive the reaction towards completion. For example, the formation of aromatic heterocyclic rings like pyrazines or imidazoles is thermodynamically highly favorable due to the large resonance stabilization energy of the aromatic system.

The reduction of the ketone to an alcohol is generally a thermodynamically favorable process, with a negative change in Gibbs free energy, especially when using powerful reducing agents like LiAlH₄.

Intramolecular reactions are also a possibility with 1-aminopentan-2-one. For instance, an intramolecular condensation between the amine and ketone could lead to a cyclic imine. The relative rates of intermolecular versus intramolecular reactions will depend on factors such as concentration (intramolecular reactions are favored at low concentrations) and the stability of the resulting ring (5- and 6-membered rings are generally favored). The study of these competing reaction pathways requires detailed kinetic analysis under various conditions.

Derivatization and Analog Synthesis Utilizing 1 Aminopentan 2 One Hydrochloride

Formation of N-Substituted Derivatives

The primary amino group in 1-aminopentan-2-one (B13318251) hydrochloride is a key site for derivatization. It can readily undergo nucleophilic substitution and acylation reactions to form a variety of N-substituted products.

One of the most common transformations is N-acylation , where the amine reacts with acylating agents like acid chlorides or anhydrides. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid formed, leads to the formation of N-acyl derivatives. For instance, reaction with acetyl chloride would yield N-(2-oxopentan-1-yl)acetamide. The general scheme for this reaction is the replacement of a hydrogen atom of the –NH2 group with an acetyl group. byjus.com

Similarly, reaction with benzoyl chloride, in a process known as benzoylation, results in the corresponding N-benzoyl derivative. byjus.com These acylation reactions are fundamental in peptide synthesis and for modifying the biological activity of amine-containing compounds.

Another important class of N-substituted derivatives is formed through N-alkylation . The amino group can act as a nucleophile and react with alkyl halides. smolecule.com This process, known as ammonolysis, involves the cleavage of the carbon-halogen bond by the amine. byjus.com For example, reacting 1-aminopentan-2-one with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group on the nitrogen atom. It's important to note that this reaction can sometimes lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. byjus.com

Transformations Involving the Carbonyl Group

The ketone functionality at the C-2 position of 1-aminopentan-2-one hydrochloride offers another avenue for structural modification. The carbonyl group can participate in a variety of condensation and reduction reactions.

Condensation reactions involve the reaction of the ketone with various nucleophiles to form larger molecules. smolecule.com For example, it can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to form hydrazones. These reactions are characteristic of ketones and are useful for both characterization and further synthetic transformations.

Reduction of the carbonyl group is a common transformation that converts the ketone into a secondary alcohol. smolecule.com This can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, yielding 1-aminopentan-2-ol. This transformation is significant for the generation of amino alcohol analogs, which are important structural motifs in many biologically active compounds.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. nih.govnih.gov

Imidazolinone and Thione Derivatives

While specific examples of imidazolinone and thione derivatives synthesized directly from this compound are not extensively documented in the provided search results, the general principles of heterocycle synthesis suggest its potential in this area. For instance, imidazolinones can be synthesized from β-aminoketones.

Thione derivatives, which contain a carbon-sulfur double bond, are another important class of heterocyclic compounds. nih.gov The synthesis of pyrimidine-2-thione derivatives, for example, can be achieved through the reaction of α,β-unsaturated carbonyl compounds with thiourea. researchgate.net This suggests that derivatives of 1-aminopentan-2-one could potentially be used in similar cyclization reactions to form sulfur-containing heterocycles. Thiazolidine-2-thione derivatives have been synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. nih.gov

Other Nitrogen-Containing Heterocycles

This compound can serve as a synthon for a variety of other nitrogen-containing heterocycles. The combination of the amino and keto functionalities allows for cyclization reactions with appropriate reagents to form rings of different sizes and functionalities. For instance, β-aminovinyl ketones are known to be precursors for a wide range of bioactive heterocyclic frameworks, including pyridines, pyrazines, pyrroles, and imidazoles. rsc.org Although 1-aminopentan-2-one is an α-aminoketone, similar cyclization strategies could potentially be adapted. The synthesis of nitrogen-containing heterocycles is a significant area of research due to their broad spectrum of biological activities. nih.gov The construction of these compounds can be achieved through various methods, including the nucleophilic attack of an amine on a carbonyl carbon. mdpi.com

Generation of Amino Alcohol Analogs

The reduction of the carbonyl group in this compound provides a direct route to 1-aminopentan-2-ol, a vicinal amino alcohol. smolecule.comorganic-chemistry.org These 1,2-amino alcohol motifs are prevalent in numerous biologically active compounds and are considered important chiral synthons. nih.gov

The synthesis of amino alcohols can be achieved through various methods, including the reduction of the corresponding amino ketones. The choice of reducing agent can influence the stereochemistry of the resulting alcohol, which is crucial for its biological activity. The Sharpless asymmetric aminohydroxylation is a well-known method for the direct enantioselective synthesis of amino alcohols from alkenes. diva-portal.org

Chiral Derivatives and Their Synthetic Routes

Chirality plays a critical role in the biological activity of many molecules. mdpi.com The synthesis of chiral derivatives of 1-aminopentan-2-one can be approached in several ways.

One strategy involves using chiral starting materials or reagents. For example, enantiomerically pure 1,2-amino alcohols can be synthesized through enzymatic cascades. nih.gov Amine dehydrogenases can catalyze the synthesis of chiral amines from ketones through reductive amination. nih.gov

Another approach is to perform asymmetric synthesis, where a prochiral substrate is converted into a chiral product. For instance, the asymmetric reduction of the ketone in 1-aminopentan-2-one using a chiral reducing agent or catalyst would yield an enantiomerically enriched 1-aminopentan-2-ol. The development of synthetic routes to chiral compounds is a major focus in organic chemistry, with various strategies employed to control the stereochemical outcome of reactions. researchgate.net The synthesis of chiral derivatives of xanthones, for example, has been achieved by coupling a carboxyxanthone with enantiomerically pure amino esters. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Studies

A ¹H NMR spectrum of 1-aminopentan-2-one (B13318251) hydrochloride would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The hydrochloride salt form means the amine group is protonated (-NH₃⁺), and the spectrum is typically run in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆.

In a hypothetical spectrum, the protons on the carbon adjacent to the ammonium (B1175870) group (C1) would likely appear as a singlet downfield due to the electron-withdrawing effect of the nitrogen. The protons of the propyl chain (C3, C4, and C5) would exhibit characteristic splitting patterns (e.g., a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups) at higher field strengths.

Expected ¹H NMR Data (Hypothetical)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H₅ (CH₃) | ~0.9 | Triplet |

| H₄ (CH₂) | ~1.6 | Sextet |

| H₃ (CH₂) | ~2.7 | Triplet |

| H₁ (CH₂) | ~4.0 | Singlet |

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-aminopentan-2-one hydrochloride, five distinct carbon signals would be anticipated. The carbonyl carbon (C2) would be the most downfield signal, typically appearing in the range of 200-210 ppm. The carbon attached to the ammonium group (C1) would also be significantly downfield compared to a simple alkane. The remaining carbons of the propyl group (C3, C4, C5) would appear at progressively higher fields.

Expected ¹³C NMR Data (Hypothetical)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C5 | ~13 |

| C4 | ~17 |

| C3 | ~40 |

| C1 | ~50 |

Advanced NMR Techniques for Structural Elucidation

To confirm the assignments from 1D NMR and to fully elucidate the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the propyl chain (H3-H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This could provide information about the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the free base (1-aminopentan-2-one) has a molecular weight of 101.15 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 101 might be observed.

The fragmentation pattern would be dictated by the functional groups. Common fragmentation pathways for ketones include alpha-cleavage on either side of the carbonyl group.

Alpha-cleavage: Loss of a propyl radical (•CH₂CH₂CH₃) would result in a fragment at m/z 44, corresponding to [H₂N-CH₂-C=O]⁺.

McLafferty Rearrangement: As a ketone with a sufficiently long alkyl chain, it could undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage to lose a neutral alkene (propene), potentially resulting in a radical cation at m/z 59.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

N-H Stretching: The protonated amine (-NH₃⁺) would show broad and strong absorptions in the region of 3000-3300 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of a ketone carbonyl group would be expected around 1715 cm⁻¹.

C-H Stretching: Absorptions for the aliphatic C-H bonds would appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The ketone functional group contains a chromophore that absorbs in the UV-Vis region. A weak n→π* transition would be expected around 270-290 nm. While this absorption is typically weak, it is a characteristic feature of saturated ketones.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC would be a rapid and convenient method for monitoring reactions. Due to its polarity, a polar stationary phase (like silica (B1680970) gel) and a mixture of polar and non-polar solvents would be used as the mobile phase. Visualization could be achieved using UV light (if the compound is UV active) or a staining agent like ninhydrin, which reacts with the primary amine to produce a colored spot.

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purification, reverse-phase HPLC would be a suitable technique. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector set to the absorbance maximum of the ketone chromophore.

Gas Chromatography (GC): Due to its salt form and polarity, this compound is not ideal for direct GC analysis. However, it could be derivatized to a more volatile, less polar compound before analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the analysis of this compound, particularly for assessing its purity and for the resolution of its enantiomers. As a chiral compound, the separation of its (R) and (S)-enantiomers is crucial for understanding its potential stereospecific interactions in various chemical and biological systems.

Chiral Separation:

The enantiomeric separation of β-aminoketones like this compound is effectively achieved using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated high enantioselectivity for this class of compounds. nih.gov Specifically, cellulose-based columns like Chiralcel® OD-H and Chiralcel® OD, and amylose-based columns such as Chiralpak® AD, are commonly employed. nih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects, which create a transient diastereomeric complex between the chiral stationary phase and the individual enantiomers of the analyte. scas.co.jp

For the analysis of primary amines, derivatization can be employed to enhance detection and chromatographic behavior. nih.govsigmaaldrich.com However, direct analysis of the underivatized hydrochloride salt is often preferred to avoid additional reaction steps and potential side products. sigmaaldrich.com In such cases, a normal-phase isocratic mobile phase, typically consisting of a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol, is utilized. nih.gov The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the silica support. future4200.com

Table 1: Representative HPLC Conditions for Chiral Separation of β-Aminoketones

| Parameter | Condition |

| Column | Chiralcel® OD-H (cellulose-based) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

This table presents typical starting conditions for the chiral separation of β-aminoketones based on published methodologies for related compounds. nih.gov

The retention and enantioselectivity are highly dependent on the specific alcohol used as a modifier and its concentration in the mobile phase. nih.gov Optimization of the mobile phase composition is a critical step in developing a robust separation method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and structural elucidation of volatile compounds like 1-Aminopentan-2-one, which would be the free base form of the hydrochloride salt. For GC-MS analysis, the hydrochloride salt is typically converted to its more volatile free base form, or derivatized.

Sample Preparation and Derivatization:

Direct analysis of the hydrochloride salt by GC is generally not feasible due to its low volatility. Therefore, a sample preparation step involving neutralization of the salt to the free amine is necessary. Alternatively, derivatization can be employed to increase volatility and improve chromatographic performance. researchgate.net Common derivatization reagents for primary amines include silylating agents or acylating agents. researchgate.net However, for routine identification, analysis of the free base is often sufficient.

Gas Chromatography:

A typical GC method would utilize a fused silica capillary column coated with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent). mmu.ac.uk The oven temperature would be programmed to start at a low temperature and ramp up to ensure separation from any impurities or by-products.

Mass Spectrometry:

The mass spectrum of 1-Aminopentan-2-one obtained by electron ionization (EI) is expected to show characteristic fragmentation patterns for aliphatic amines and ketones. libretexts.org The molecular ion peak (M+) for the free base (C5H11NO) would be observed at m/z 101. A key fragmentation pathway for primary amines is alpha-cleavage, which would result in the formation of a stable immonium ion. libretexts.orgjove.com For 1-Aminopentan-2-one, the major fragmentation pathways would likely be:

Alpha-cleavage between C1 and C2, leading to the loss of a propyl radical (•CH2CH2CH3) and the formation of the [CH2=NH2]+ ion at m/z 30.

Alpha-cleavage at the carbonyl group, leading to the loss of an ethyl radical (•CH2CH3) to form the [CH3C(O)CH2NH2]+ ion, or the loss of a propyl group (•CH2CH2CH3) to form the [H2NCCH2]+ ion.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Table 2: Predicted Major Mass Fragments for 1-Aminopentan-2-one

| m/z | Proposed Fragment |

| 101 | [M]+• (Molecular Ion) |

| 72 | [M - C2H5]+ |

| 58 | [M - C3H7]+ |

| 44 | [CH2=NH2]+ |

| 30 | [CH2=NH2]+ |

This table is predictive, based on general fragmentation patterns of aminoketones. future4200.comlibretexts.org

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unambiguous information about bond lengths, bond angles, and both the relative and absolute stereochemistry of chiral centers. nih.govwikipedia.org While a specific crystal structure for this compound has not been found in the searched literature, the principles of X-ray crystallography for small molecule amine salts are well-established. nih.govnih.govresearchgate.net

To obtain the crystal structure, a suitable single crystal of this compound would need to be grown. This is often a trial-and-error process involving the slow evaporation of a solvent, or cooling of a saturated solution. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, the crystal structure would reveal the conformation of the pentanone chain and the precise location of the ammonium and chloride ions. A key feature of the structure would be the extensive network of hydrogen bonds. The positively charged ammonium group (-NH3+) is a strong hydrogen bond donor and would be expected to form hydrogen bonds with the chloride anion (Cl-) and potentially with the carbonyl oxygen of neighboring molecules. nih.govmdpi.com These interactions are fundamental to the stability of the crystal lattice.

If a chiral resolution of 1-Aminopentan-2-one has been performed, X-ray crystallography of a single enantiomer would allow for the determination of its absolute configuration. This is typically achieved through the anomalous dispersion of the X-rays by the atoms in the crystal. nih.gov

Table 3: Expected Crystallographic Data Parameters for an Amine Hydrochloride Salt

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Hydrogen Bonding | N-H···Cl, N-H···O |

This table provides a general outline of the type of data that would be obtained from an X-ray crystallographic analysis of a compound like this compound. nih.govnih.gov

Theoretical and Computational Studies of 1 Aminopentan 2 One Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

The first step in a DFT study typically involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. For 1-Aminopentan-2-one (B13318251) hydrochloride, this process would involve exploring the various possible conformations arising from the rotation around its single bonds. The flexible ethyl group attached to the carbonyl carbon and the aminomethyl group allow for several rotamers.

Computational studies on similar small organic molecules have shown that the choice of the DFT functional and basis set is critical for obtaining accurate geometries. For a molecule like 1-Aminopentan-2-one hydrochloride, functionals such as B3LYP or M06-2X, combined with a Pople-style basis set like 6-311++G(d,p), are commonly employed to account for both electron correlation and dispersion forces. The resulting optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.52 | C1-C2-C3 | 112.5 |

| C2=O | 1.23 | C2-C3-C4 | 114.0 |

| C2-C3 | 1.51 | C3-C4-N | 110.8 |

| C3-H | 1.10 | H-C3-H | 109.5 |

| C4-N | 1.48 | O=C2-C1 | 121.0 |

| N-H | 1.02 | O=C2-C3 | 120.5 |

| C-Cl | Ionic Interaction | C4-N-H | 109.5 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the protonated amine group would significantly lower the energy of the HOMO, making the molecule less prone to oxidation compared to its free base form. The LUMO would likely be localized on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond, making this site susceptible to nucleophilic attack. An FMO analysis would map the distribution of these orbitals, visually identifying the electron-rich and electron-poor regions of the molecule.

By analyzing the electronic structure, DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. In this compound, the MEP would show a region of positive potential around the ammonium (B1175870) group (-NH3+) and the carbonyl carbon, indicating their susceptibility to nucleophiles. A region of negative potential would be expected around the carbonyl oxygen, highlighting it as a site for electrophilic attack or hydrogen bonding.

Furthermore, calculated atomic charges (e.g., Mulliken, NBO) and Fukui functions can provide a quantitative measure of the reactivity of each atom in the molecule, allowing for the prediction of regioselectivity in various reactions.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.com An MD simulation of this compound, typically in a solvent like water, would track the movements of all atoms based on a classical force field. mdpi.com

These simulations can provide insights into:

Conformational Dynamics: How the molecule flexes and changes its shape at a given temperature.

Solvation Structure: How water molecules arrange around the solute, particularly around the charged ammonium group and the polar carbonyl group.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and water, and intramolecularly if possible.

MD simulations are computationally intensive but offer a powerful way to bridge the gap between the static picture from quantum mechanics and the macroscopic properties of the system. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape descriptors, surface area, volume.

These descriptors could then be used in a larger dataset of aminoketone compounds to build a QSAR model for a particular biological endpoint, such as enzyme inhibition or receptor binding. This approach is fundamental in modern drug discovery.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of this compound, which can be valuable for its characterization.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain a theoretical NMR spectrum that can be compared with experimental data for structure verification.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be computed. This allows for the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the C=O stretch, N-H bends, and C-H stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum. For this compound, the main absorption in the UV region would likely be due to the n→π* transition of the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~205 ppm |

| ¹H NMR | Chemical Shift (α-CH₂) | ~3.8 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1710 cm⁻¹ |

| UV-Vis | λmax (n→π*) | ~280 nm |

Note: This data is hypothetical and illustrative. Actual values would depend on the specific computational methods and parameters used.

Transition State Modeling and Reaction Pathway Analysis

Transition state modeling and reaction pathway analysis are powerful computational tools used to understand the kinetics and thermodynamics of chemical reactions. These methods identify the lowest energy pathways from reactants to products, proceeding through a high-energy transition state. For this compound, such analyses would be critical in predicting its reactivity, stability, and potential for use in synthesis.

Detailed Research Findings

Although specific research on this compound is limited, general findings from computational studies on α-amino ketones and related compounds can provide valuable insights. The presence of both a carbonyl group and an amino group in the same molecule makes them useful building blocks in organic synthesis. researchgate.net

The reaction mechanisms of α-amino ketones are often complex, involving various intermediates and potential reaction pathways. colab.ws Computational studies, such as Density Functional Theory (DFT) calculations, are employed to investigate these mechanisms. For instance, in the α-functionalization of ketones, DFT calculations have been used to study the mechanism of acyloxylation domino reactions to increase chemoselectivity and reduce by-products. mdpi.com

A key reaction of aldehydes and ketones with primary amines is the formation of imines, which proceeds through a carbinolamine intermediate. libretexts.orglibretexts.org The reaction is reversible and acid-catalyzed. The pH of the reaction environment is a critical factor; at very low pH, the amine reactant is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group in the intermediate to facilitate its removal as water. libretexts.org

For 1-aminopentan-2-one, an intramolecular reaction could potentially occur between the amino group and the ketone, leading to a cyclic imine or related structures. Transition state modeling would be essential to determine the feasibility and energetics of such a reaction.

Computational chemistry also plays a significant role in understanding and predicting the stereoselectivity of reactions involving chiral molecules. rsc.org For α-amino ketones derived from natural α-amino acids, computational methods can help in designing synthetic routes to enantiomerically pure products. researchgate.net

Hypothetical Reaction Pathway Data

In the absence of specific experimental or computational data for this compound, a hypothetical reaction pathway for its intramolecular cyclization can be considered. The following table illustrates the type of data that would be generated from a computational study of such a reaction. The values presented are purely illustrative and intended to demonstrate the format and nature of data obtained from transition state modeling.

| Species | Relative Energy (kcal/mol) | Description |

| 1-Aminopentan-2-one | 0.0 | Reactant |

| TS1 | [Hypothetical Value: +15.2] | Transition state for the nucleophilic attack of the amino group on the carbonyl carbon. |

| Int_Carbinolamine | [Hypothetical Value: -5.8] | Cyclic carbinolamine intermediate formed after the initial nucleophilic attack. |

| TS2 | [Hypothetical Value: +20.5] | Transition state for the dehydration of the carbinolamine, involving proton transfer and loss of water. |

| Cyclic Imine | [Hypothetical Value: -2.1] | Final cyclic imine product. |

Note: The energy values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous quantum mechanical calculations.

Further computational investigations could explore other potential reaction pathways, such as intermolecular reactions or rearrangements, providing a comprehensive understanding of the chemical behavior of this compound.

Role of 1 Aminopentan 2 One Hydrochloride As a Building Block in Complex Molecule Synthesis

Applications in Fine Chemical Synthesis

In the realm of fine chemical synthesis, where the goal is the production of complex, pure substances in limited quantities, 1-aminopentan-2-one (B13318251) hydrochloride demonstrates significant utility, particularly in the construction of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in medicinal chemistry, with a vast majority of pharmaceuticals containing at least one such ring system amazonaws.comnih.gov.

The dual functionality of 1-aminopentan-2-one allows it to participate in various cyclization reactions. The ketone group can react with dinucleophiles, while the amine group can react with dielectrophiles, leading to the formation of diverse ring systems. For example, α-amino ketones are precursors to enaminones, which are highly versatile intermediates for synthesizing nitrogen-containing heterocycles such as pyrazoles, pyrimidines, and pyridazines nih.govresearchgate.net. These reactions often proceed through condensation followed by an intramolecular cyclization step.

A summary of potential heterocyclic syntheses involving α-amino ketone cores is presented below.

| Reaction Type | Reactant Partner | Resulting Heterocycle |

| Condensation/Cyclization | Hydrazine (B178648) | Pyrazole |

| Condensation/Cyclization | Phenylhydrazine | Indole (via Fischer Synthesis) nih.gov |

| Condensation/Cyclization | Amidines | Pyrimidine |

| Condensation/Cyclization | 1,3-Dicarbonyl Compounds | Pyrrole (B145914) (Paal-Knorr type) |

The hydrochloride salt form of the compound enhances its stability and solubility in certain solvent systems, making it a convenient reagent for these synthetic applications.

Intermediacy in the Construction of Advanced Organic Scaffolds

Beyond the synthesis of simple heterocycles, 1-aminopentan-2-one hydrochloride is a key building block for creating advanced organic scaffolds, which form the core structures of complex natural products and novel therapeutic agents. Its ability to act as a linchpin in multi-step syntheses allows for the assembly of intricate molecular architectures, such as those found in alkaloids and other biologically active compounds rsc.org.

The compound's utility lies in its capacity to undergo sequential or tandem reactions. For example, the amine can be used as a handle to introduce a specific side chain, and the ketone can then be used as an electrophilic site for a ring-closing reaction. This strategy is fundamental in the synthesis of polycyclic scaffolds like indolizidines and quinolizidines, which are common motifs in many natural product classes rsc.org. Such one-pot reactions, where multiple bonds are formed in a single process, improve synthetic efficiency and are highly desirable in modern organic chemistry rsc.org.

Use in Chemical Proteomic Strategies (as a model compound)

Chemical proteomics utilizes synthetic small molecules and chemical probes to study protein function, interactions, and modifications within complex biological systems stanford.edu. This field often employs activity-based protein profiling (ABPP), where probes are designed to covalently modify specific enzyme families, allowing for their identification and characterization stanford.edu.

The functional groups present in 1-aminopentan-2-one—a ketone and a primary amine—are relevant to proteomic studies. Ketone bodies are known to mediate post-translational modifications on proteins, and chemical probes based on ketone structures have been developed to study these processes researchgate.netbiorxiv.orgbiorxiv.org. Similarly, the primary amine is a common functional group in many metabolites and drugs whose interactions with proteins are of significant interest.

While the core functionalities of an amino ketone are pertinent to the design of chemical probes, the specific use of this compound as a standardized model compound for validating new proteomic techniques or probes is not widely documented in available literature. However, the use of simple, well-characterized chemical tools to expand the applications of proteomics is a recognized strategy in the field nih.gov. In principle, a simple molecule like 1-aminopentan-2-one could be used to test the reactivity and specificity of a new chemical probe designed to target either ketone or amine groups on proteins before applying it to a complex proteome.

Contribution to Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials for the synthesis of complex chiral molecules ankara.edu.trwikipedia.org. This approach efficiently transfers the chirality of the starting material to the final product.

This compound, in its standard form, is an achiral molecule and is therefore not a member of the chiral pool. However, it serves as an important precursor in the field of asymmetric synthesis, which is a complementary strategy to chiral pool synthesis wikipedia.org. Asymmetric synthesis creates new chiral centers from achiral or racemic precursors uvic.ca.

The ketone group in 1-aminopentan-2-one can be reduced to a hydroxyl group, creating a chiral center and forming 1-aminopentan-2-ol. The asymmetric reduction of α-amino ketones is a well-established method for producing chiral 1,2-amino alcohols, which are privileged scaffolds in many pharmaceutical agents and chiral ligands researchgate.netnih.gov.

Strategies in Chiral Synthesis

| Strategy | Starting Material | Role of 1-Aminopentan-2-one |

| Chiral Pool Synthesis | Enantiopure natural product (e.g., L-Alanine) | Not applicable; compound is achiral. |

| Asymmetric Synthesis | Achiral or racemic molecule | Serves as a key substrate (precursor). |

Therefore, the contribution of 1-aminopentan-2-one is not to the chiral pool, but rather as a substrate for asymmetric transformations that generate valuable chiral building blocks not easily obtained from natural sources.

Evolution of Research and Key Academic Contributions

Historical Overview of Research Trends

The initial forays into the synthesis of α-amino ketones were largely dependent on multi-step, stoichiometric reactions. One of the most traditional and widely practiced methods involved the nucleophilic substitution of an α-halogenated ketone with an amine. colab.ws This process typically required the pre-functionalization of the ketone starting material, for instance, through α-bromination, followed by reaction with a suitable nitrogen nucleophile. organic-chemistry.org While foundational, these methods often presented challenges, including the use of harsh reagents and the generation of significant waste.

Another classical approach is the Heyns rearrangement, a chemical reaction of an α-hydroxy ketone with an amine, which proceeds through an intramolecular redox mechanism to form the corresponding α-amino ketone. researchgate.net Studies dating back to the mid-20th century explored the reactions and synthetic utility of various amino ketones, laying the groundwork for future investigations into their chemical properties and applications. acs.org These early studies were crucial in establishing the fundamental reactivity of the amino ketone motif, paving the way for the more sophisticated methodologies that would follow.

Landmark Studies and Methodological Advancements

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of α-amino ketones, driven by the advent of catalytic and asymmetric methodologies. A major breakthrough was the development of direct α-C-H amination of ketones, which circumvents the need for pre-halogenation of the starting material. In 2013, a landmark study by MacMillan and co-workers demonstrated a copper(II)-catalyzed direct α-amination of ketones using various amines. colab.ws This method proceeds via the in-situ generation of an α-bromo ketone, which is then displaced by the amine, with the copper catalyst facilitating the turnover. organic-chemistry.org

The quest for enantiomerically pure α-amino ketones spurred the development of asymmetric synthesis. Chiral Brønsted acids have been successfully employed as catalysts for the highly efficient and enantioselective transfer hydrogenation of α-keto ketimines, providing access to a range of chiral α-amino ketones with excellent yields and selectivities. organic-chemistry.orgnih.gov Similarly, zinc-ProPhenol catalyzed direct asymmetric amination has been reported for unactivated ketones using di-tert-butyl azodicarboxylate as the nitrogen source, capable of creating both tri- and tetrasubstituted nitrogen-bearing stereocenters. rsc.org

Palladium catalysis has also emerged as a powerful tool. A notable approach involves the palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines with arylboronic acids, offering a novel route to chiral α-amino ketones. nih.govrsc.org These advancements represent a significant leap in synthetic efficiency, providing access to structurally diverse and stereochemically complex molecules that were previously difficult to obtain.

The table below summarizes some of the key methodological advancements in the synthesis of α-amino ketones.

| Methodology | Catalyst/Reagent | Key Features | Reference(s) |

| Direct α-C-H Amination | Copper(II) Bromide | Avoids pre-functionalization of the ketone; broad substrate scope including esters and aldehydes. | organic-chemistry.orgcolab.ws |

| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid | High yields and enantioselectivities for chiral α-amino ketones from α-keto ketimines. | organic-chemistry.orgnih.gov |

| Direct Asymmetric Amination | Zn-ProPhenol / Di-tert-butyl azodicarboxylate | Forms tri- and tetrasubstituted N-containing stereocenters; mild conditions. | rsc.org |

| Asymmetric Arylation | Chiral Palladium(II) Complex / Arylboronic Acids | Enantioselective synthesis of acyclic α-amino ketones from α-keto imines. | nih.govrsc.org |

| Reductive Amination | Cp*Ir(III) Complexes | Direct conversion of a broad range of ketones to primary amines using an ammonium (B1175870) salt. | nih.gov |

| N-Bromosuccinimide (NBS) Mediated Synthesis | N-Bromosuccinimide | Metal-free, one-pot synthesis from benzylic secondary alcohols and amines. | organic-chemistry.org |

Current Research Frontiers in Amino Ketone Chemistry

Contemporary research in amino ketone synthesis continues to push the boundaries of efficiency, selectivity, and sustainability. A primary focus is the development of transition-metal-catalyzed asymmetric reductive amination (ARA), which directly converts readily available ketones into valuable chiral amines in a single step. rsc.org Iridium-based catalysts, in particular, have shown great promise. For instance, bifunctional iridium-phosphate catalysts have been developed for the direct reductive amination of aliphatic ketones, achieving high yields and enantioselectivities. nih.gov

The exploration of novel activation strategies is another active frontier. Photoredox and electrochemical methods are emerging as powerful, green alternatives to traditional synthesis. These techniques often operate under mild conditions and can enable unique reaction pathways that are otherwise inaccessible. researchgate.net The development of modular and programmable synthetic strategies, such as multicomponent reactions, allows for the rapid assembly of complex α-amino carbonyl structures from simple, readily available precursors. rsc.orgrsc.org

Furthermore, the scope of starting materials and reagents is continually being expanded. Research into the use of ammonia (B1221849) or ammonium salts as the amine source in direct reductive aminations is particularly significant, as it provides a highly atom-economical route to primary amines. nih.gov The ongoing challenges lie in further improving the enantioselectivity for more difficult substrates, reducing catalyst loading, and applying these advanced methodologies to the synthesis of complex pharmaceutical targets and natural products. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Methodologies

The future of chemical synthesis lies in the adoption of environmentally benign methods, and the production of 1-aminopentan-2-one (B13318251) hydrochloride is no exception. Research is progressively moving towards greener alternatives that reduce waste, minimize energy consumption, and utilize renewable resources.

One promising area is the use of biocatalysis. Enzymes, such as transaminases, amine dehydrogenases, imine reductases, and amine oxidases, offer a highly selective and efficient route to chiral amines under mild reaction conditions. nih.gov For instance, a three-component strategy for the stereoselective enzymatic synthesis of amino-diols and amino-polyols has been developed, which could be adapted for aminoketone synthesis. nih.gov The use of enzymes like D-fructose-6-phosphate aldolase (B8822740) (FSA) in combination with reductive aminations showcases the potential of biocatalytic cascades. nih.gov Furthermore, fungi from diverse ecosystems, such as the Amazon rainforest, are being investigated for their ability to biodegrade complex molecules and produce a wide array of intracellular enzymes, including the cytochrome P450 complex, which can catalyze reactions like deamination and hydroxylation. mdpi.com

Photocatalysis represents another key green methodology. Visible-light photoredox catalysis has been successfully employed for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water, a green solvent, to produce 1,2-amino alcohols. rsc.org This approach is characterized by its mild reaction conditions and amenability to large-scale synthesis. rsc.org Similarly, the direct synthesis of α-keton thiol esters from thioic acids and alkenes has been achieved using an inexpensive organic photocatalyst, oxygen as a green oxidant, and visible light as a sustainable energy source, with water being the only byproduct. acs.org

The classic Strecker reaction, a fundamental method for synthesizing α-aminonitriles, has also been adapted to be more environmentally friendly by using indium powder as a catalyst in water. nih.gov This method is applicable to a wide range of amines and aldehydes, offering excellent yields. nih.gov

Exploration of New Catalytic Transformations

The development of novel catalytic transformations is crucial for expanding the synthetic utility of 1-aminopentan-2-one and its derivatives. Modern catalysis offers pathways to previously inaccessible molecules and improves the efficiency of existing transformations.

A significant area of research is the merger of different catalytic modes. For example, the combination of transition metal catalysis and photoredox catalysis has enabled the direct enantioselective acylation of α-amino C(sp3)–H bonds with carboxylic acids. acs.orgorganic-chemistry.org This method allows for the cross-coupling of a wide range of feedstock chemicals under mild conditions. acs.org Similarly, the synergy of carbene and photoredox catalysis facilitates the direct acylation of α-amino C(sp3)–H bonds from carboxylic acids, providing access to a diverse range of α-amino ketones. bohrium.comfigshare.com

Transition-metal-catalyzed reactions continue to be a cornerstone of synthetic chemistry. Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines is a powerful method for synthesizing chiral α-amino ketones. nih.govrsc.org Rhodium(II) catalysts have been effectively used for the amination of triisopropylsilyl enol ethers to produce α-amino ketones with high enantioselectivity. acs.org Furthermore, copper-catalyzed asymmetric insertion of α-diazoesters into N-H bonds provides an efficient route to α-amino acid derivatives. organic-chemistry.org

The umpolung strategy, which inverts the normal reactivity of a functional group, offers another avenue for innovation. The reaction of N-alkenoxypyridinium salts (umpoled enolates) with various amines can smoothly produce α-amino ketones via an SN2′ pathway, overcoming the need for pre-functionalized ketone derivatives. rsc.org

Advanced Stereochemical Control Strategies

Achieving high stereochemical control is a critical challenge in the synthesis of complex molecules. For 1-aminopentan-2-one, which possesses a stereocenter, the development of advanced stereoselective strategies is of paramount importance for accessing enantiopure forms.

Several catalytic asymmetric methods have been developed to this end. As mentioned, palladium-catalyzed asymmetric arylation of α-keto imines provides a practical and highly stereocontrolled approach to chiral α-amino ketones. nih.govrsc.org Another powerful technique is the direct enantioselective acylation of α-amino C(sp³)–H bonds, which merges transition metal and photoredox catalysis to achieve high enantioselectivities. acs.org

Brønsted acid catalysis has also emerged as a potent tool for stereocontrol. Chiral phosphoric acid catalysts can be used for the enantioselective transfer hydrogenation of α-keto ketimines, yielding chiral α-amino ketones with excellent regioselectivities and enantioselectivities. organic-chemistry.orgrsc.org

The use of chiral auxiliaries derived from natural sources is a classic yet effective strategy. For instance, 1,2-amino alcohols and their heterocyclic derivatives have been widely used as chiral auxiliaries in asymmetric synthesis. nih.gov Additionally, the development of chiral rhodium(II) catalysts has enabled the direct enantioselective conversion of silyl (B83357) enol ethers of cyclic ketones to α-amino ketones. acs.org

A summary of some of these advanced synthetic methodologies is presented in the table below.

| Methodology | Catalyst/Reagent | Key Advantages |

| Palladium-Catalyzed Asymmetric Arylation | Chiral Palladium(II) Complex | High stereocontrol, practical for acyclic α-amino ketones. nih.govrsc.org |

| Direct Enantioselective C(sp³)–H Acylation | Transition Metal + Photocatalyst | Uses feedstock chemicals, mild conditions, high enantioselectivity. acs.org |

| Brønsted Acid-Catalyzed Transfer Hydrogenation | Chiral Phosphoric Acid | High yields, excellent regio- and enantioselectivity for α-keto ketimines. rsc.org |

| Rhodium-Catalyzed α-Amination | Chiral Rhodium(II) Catalyst | Direct conversion of silyl enol ethers to chiral α-amino ketones. acs.org |

Integration with Flow Chemistry and Automated Synthesis

The integration of synthetic processes with flow chemistry and automation offers numerous advantages, including enhanced safety, scalability, and reproducibility. For the synthesis of 1-aminopentan-2-one hydrochloride, these technologies hold the promise of more efficient and reliable production.

Flow chemistry, the process of performing chemical reactions in a continuous flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This is particularly beneficial for exothermic reactions, as the high surface-area-to-volume ratio in flow reactors enables rapid heat dissipation, preventing the formation of hot spots and runaway reactions. researchgate.net The synthesis of β-aminoketones has been successfully translated from a batch process to a continuous flow mode, resulting in increased efficiency and scalability. researchgate.net